molecular formula C14H20N2O2S B2690124 3-cyclopropyl-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea CAS No. 2034228-21-0

3-cyclopropyl-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea

Cat. No.: B2690124
CAS No.: 2034228-21-0
M. Wt: 280.39
InChI Key: NKJAYMRSMXEHFN-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea is a synthetic organic compound that features a cyclopropyl group, an oxan-4-yl group, and a thiophen-3-ylmethyl group attached to a urea backbone. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea typically involves multi-step organic reactions. One possible route could include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions.

    Introduction of the oxan-4-yl group: This might involve the use of oxirane derivatives under specific conditions.

    Attachment of the thiophen-3-ylmethyl group: This could be done through a nucleophilic substitution reaction.

    Formation of the urea backbone: This step might involve the reaction of an amine with an isocyanate or carbamate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophen-3-ylmethyl group.

    Reduction: Reduction reactions could target the urea backbone or the cyclopropyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halides or organometallic compounds under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

3-cyclopropyl-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopropyl-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea: Similar structure with a different position of the thiophene ring.

    3-cyclopropyl-1-(oxan-4-yl)-3-[(phenyl)methyl]urea: Similar structure with a phenyl group instead of a thiophen-3-ylmethyl group.

Uniqueness

The uniqueness of 3-cyclopropyl-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-cyclopropyl-3-(oxan-4-yl)-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c17-14(15-12-3-6-18-7-4-12)16(13-1-2-13)9-11-5-8-19-10-11/h5,8,10,12-13H,1-4,6-7,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJAYMRSMXEHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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